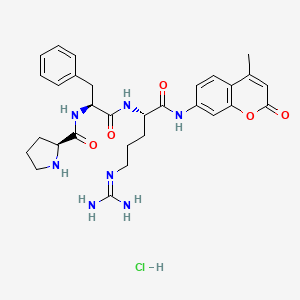

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride, also known as PFR-AMC, is a fluorogenic substrate . It has been used in kinetic experiments to measure the enzymatic activity of factor XII, to measure the activity of generated plasma kallikrein using a Spectramax plate reader, and to determine the cathepsin A (CatA) inhibitor selectivity against various proteases .

Molecular Structure Analysis

The empirical formula of Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is C30H37N7O5 · C2H4O2 . Its molecular weight is 635.71 . The structure includes a peptide chain and a 7-amido-4-methylcoumarin group .Chemical Reactions Analysis

Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride acts as a substrate for various enzymes. It has been used as a fluorogenic substrate in enzymatic reactions involving factor XII, plasma kallikrein, and various proteases .Physical and Chemical Properties Analysis

Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is a powder that is soluble in methanol at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Enzyme Specificity and Substrate Development : It is used as a fluorogenic peptide substrate for various proteases. For example, Pro-Phe-Arg-MCA is specifically hydrolyzed by pancreatic and urinary kallikreins, showcasing its utility in studying enzyme specificity (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).

Renin Activity Assay : A fluorometric assay using Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride derivatives as a substrate has been developed to test renin activity, demonstrating its use in rapid and sensitive detection of renin levels (Murakami, Ohsawa, Hirose, Takada, & Sakakibara, 1981).

Photometric Method for Enzyme Activity Determination : This compound, when hydrolyzed, produces 7-amino-4-methylcoumarin, which can be estimated not only fluorometrically but also photometrically. This expands its application to different methods of measuring enzyme activities (Pozdnev, Rabinovich, & Paskhina, 1990).

Study of Blood-Clotting Proteases : It has been used in the development of highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases, aiding in the study of these critical enzymes (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).

Protease Research in Parasitic Organisms : The compound has been used to study proteolytic activities in parasitic organisms like Trypanosoma brucei, providing insights into their survival and infection mechanisms (Boutignon, Huet-Duvillier, Demeyer, Richet, & Degand, 1990).

Neuropeptide Precursor Processing : In a study on prohormone convertases, this compound derivatives were used to analyze the specificity of these enzymes in the cleavage of neuropeptide precursors (Johanning, Juliano, Juliano, Lazure, Lamango, Steiner, & Lindberg, 1998).

Analysis of Proteolytic Enzymes in Parasitic Copepods : The compound was used to detect protease activity in parasitic copepods, illustrating its utility in understanding the digestive and invasive mechanisms of these organisms (Perkins, Haley, & Rosenblatt, 1997).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFPUTDFLKFOBA-NYTZCTPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)

![2-Methyl-6,8-dihydroimidazo[4,5-e][1,3]benzothiazole-7-thione](/img/structure/B568176.png)